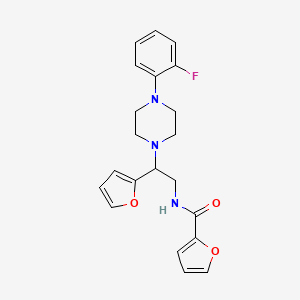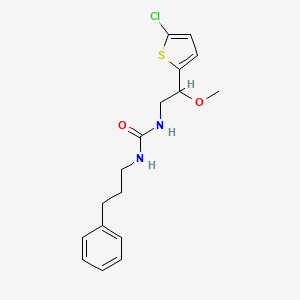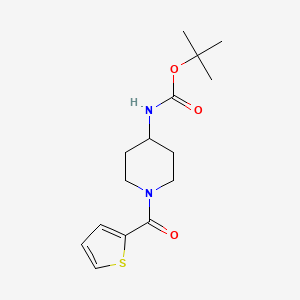
Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate, also known as TTPC, is a chemical compound that has been extensively used in scientific research. TTPC is a carbamate derivative that is commonly used as a tool compound to study the function of various proteins and enzymes.
Wirkmechanismus
Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate works by binding to specific proteins or enzymes and modulating their function. For example, Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate has been shown to bind to the TRPV1 ion channel and inhibit its function, thereby reducing pain sensation. Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate has also been shown to bind to the CB1 receptor and modulate its function, leading to changes in appetite and pain perception.
Biochemical and Physiological Effects:
Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate has been shown to have a number of biochemical and physiological effects, depending on the protein or enzyme it is targeting. For example, Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate has been shown to reduce pain sensation by inhibiting the function of the TRPV1 ion channel. Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate has also been shown to modulate the function of the CB1 receptor, leading to changes in appetite and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate in lab experiments is that it is a highly specific tool compound that can be used to study the function of specific proteins or enzymes. Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate is that it may have off-target effects on other proteins or enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research involving Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate. One area of research is the development of new Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate derivatives that have improved specificity and potency. Another area of research is the identification of new proteins or enzymes that can be targeted by Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate. Additionally, Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate could be used in combination with other compounds to study complex biological processes, such as pain sensation or appetite regulation.
Conclusion:
Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate, or Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate, is a carbamate derivative that has been extensively used in scientific research. Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate is a highly specific tool compound that can be used to study the function of specific proteins or enzymes. Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate has been shown to have a number of biochemical and physiological effects, depending on the protein or enzyme it is targeting. While there are limitations to using Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate in lab experiments, there are also many future directions for research involving this compound.
Synthesemethoden
Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate can be synthesized using a variety of methods, including the reaction of thiophene-2-carboxylic acid with piperidine, followed by the addition of tert-butyl isocyanate. Another method involves the reaction of thiophene-2-carboxylic acid with piperidine, followed by the addition of tert-butyl chloroformate. Regardless of the method used, Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate is typically obtained as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate has been used in a variety of scientific research applications, including the study of ion channels, receptors, and enzymes. For example, Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate has been used to study the function of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate has also been used to study the function of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of appetite and pain.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(thiophene-2-carbonyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)20-14(19)16-11-6-8-17(9-7-11)13(18)12-5-4-10-21-12/h4-5,10-11H,6-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRYFZGXYOKBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(thiophene-2-carbonyl)piperidin-4-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

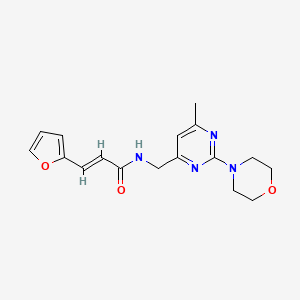
![3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985123.png)
![5,8-Dioxaspiro[3.5]nonan-6-ylmethanesulfonyl chloride](/img/structure/B2985124.png)

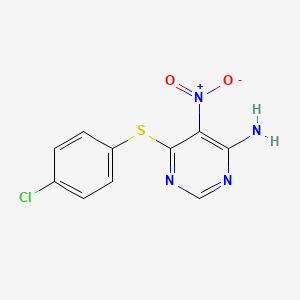
![(4-Chloro-2,5-dimethoxyphenyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2985129.png)
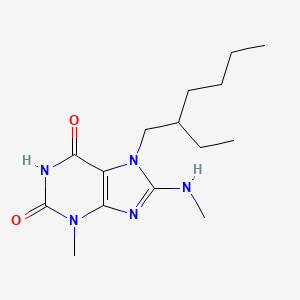

![6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2985135.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2985137.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2985140.png)
